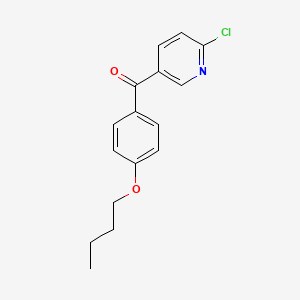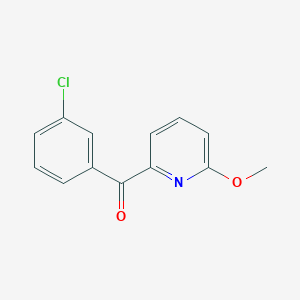
5-(4-Butoxybenzoyl)-2-chloropyridine
Übersicht
Beschreibung
5-(4-Butoxybenzoyl)-2-chloropyridine, also known as BCP, is a chemical compound that has been widely used in scientific research. BCP is a fluorescent dye that is commonly used as a probe for detecting the presence of zinc ions in biological systems. The compound has also been shown to have potential applications in the field of cancer research, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
5-(4-Butoxybenzoyl)-2-chloropyridine has applications in catalysis, particularly in carbon-carbon bond-forming reactions. Akkoç et al. (2016) synthesized a series of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes, which included variants using 3-chloropyridine. These complexes demonstrated high efficiency in forming asymmetric biaryl compounds through Suzuki–Miyaura cross-coupling and arylation reactions, indicating the potential of 5-(4-Butoxybenzoyl)-2-chloropyridine in catalysis (Akkoç et al., 2016).
Fluorescent Probes for Mercury Ion Detection
5-(4-Butoxybenzoyl)-2-chloropyridine derivatives have been shown to be effective as fluorescent probes for detecting mercury ions. Shao et al. (2011) reported a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, to produce novel imidazo[1,2-a]pyridine derivatives. Among these, a derivative was found to be an efficient fluorescent probe for mercury ions, indicating a potential application of 5-(4-Butoxybenzoyl)-2-chloropyridine in environmental monitoring and analysis (Shao et al., 2011).
Formation of N-Heterocyclic Complexes
The compound also finds its application in the formation of N-heterocyclic complexes, as demonstrated by Simons et al. (2003). They reported the synthesis of pincer ligands derived from pyridine, which were used to form complexes with metals like rhodium and palladium. This research underscores the utility of 5-(4-Butoxybenzoyl)-2-chloropyridine in the development of organometallic complexes with potential applications in various chemical transformations (Simons et al., 2003).
Liquid Crystal Applications
In the field of liquid crystal research, 5-(4-Butoxybenzoyl)-2-chloropyridine derivatives have been studied. For instance, Hagar et al. (2020) synthesized new 2-hydroxypyridine ester-based liquid crystals. Their research demonstrated the dependence of mesophase behavior on factors like the length of the alkoxy chain and polarity, indicating a potential application of these derivatives in liquid crystal displays and other related technologies (Hagar et al., 2020).
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-3-10-20-14-7-4-12(5-8-14)16(19)13-6-9-15(17)18-11-13/h4-9,11H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWTUPNHFXTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240857 | |
| Record name | (4-Butoxyphenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxybenzoyl)-2-chloropyridine | |
CAS RN |
1187169-64-7 | |
| Record name | (4-Butoxyphenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















